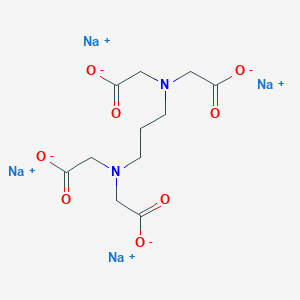
Ethyl trimethylsilyl malonate
Vue d'ensemble
Description
Ethyl trimethylsilyl malonate is a chemical compound with the molecular formula C8H16O4Si and a molecular weight of 204.30. It is a derivative of malonic acid where the hydrogen atoms of the malonate ester are replaced by trimethylsilyl groups. This compound is known for its utility in organic synthesis, particularly in the synthesis of β-keto esters and other intermediates .
Synthesis Analysis
Ethyl trimethylsilyl malonate can be synthesized commercially or prepared from the potassium salt of ethyl malonate. The synthesis process involves the treatment of potassium ethyl malonate with trimethylsilyl chloride, which can yield the desired product in high yields. This method is considered efficient and convenient for the preparation of ethyl trimethylsilyl malonate . Additionally, methyl trimethylsilyl malonate can be prepared from t-butyl methyl malonate using trimethylsilyl trifluoromethanesulfonate or from Meldrum's acid and methyl trimethylsilyl ether .
Molecular Structure Analysis
The molecular structure of ethyl trimethylsilyl malonate includes a malonate backbone with ethyl and trimethylsilyl groups attached to it. The presence of these silyl groups significantly alters the reactivity and stability of the molecule, making it a valuable reagent in various chemical reactions. The InChI and InChIKey provided in the literature offer a standardized representation of the molecule's structure .
Chemical Reactions Analysis
Ethyl trimethylsilyl malonate is involved in several chemical reactions. It can be used to generate in-situ (trimethylsilyl)malonates, which can be acylated with acyl imidazoles or chlorides to prepare a variety of β-ketoesters. This method has been shown to be a high-yield approach for the preparation of β-ketoesters and can be extended to the formation of alkylidene malonates . Furthermore, silyl enol ethers derived from β-ketoesters or malonates can be ethenylated with trimethylsilylethyne in the presence of GaCl3, leading to the synthesis of ethenylmalonates .
Physical and Chemical Properties Analysis
Ethyl trimethylsilyl malonate has a boiling point of 75 °C at 0.5 mmHg and a density of 1.000 g cm^-3. It is reported to be moisture sensitive, which is an important consideration for its handling and storage. The physical properties such as boiling point and density are crucial for the practical application of this compound in laboratory settings .
Applications De Recherche Scientifique
Applications in Battery Technology
Ethyl trimethylsilyl malonate and related compounds have been explored for their potential in enhancing the performance of lithium-ion batteries. Specifically, derivatives like bis(trimethylsilyl) 2-fluoromalonate have been used as additives in electrolytes for high voltage lithium-ion batteries, showing promising results in improving capacity retention and cycling performance. These additives also help in maintaining the crystal structure of cathode materials at high cut-off voltages and prevent the formation of thick solid electrolyte interphase (SEI) films, which is crucial for battery longevity and efficiency (Lyu et al., 2019).
Role in Organic Synthesis
Ethyl trimethylsilyl malonate is reported to be a key intermediate in various synthetic routes. It is often used in the synthesis of β-keto esters and has various methods for its preparation and handling. The compound is noted for its moisture sensitivity, indicating its reactive nature and the need for careful handling during synthesis processes (Bolton, 2001).
Application in Cyclocondensation Reactions
Malonates, including derivatives like ethyl trimethylsilyl malonate, play a crucial role in cyclocondensation reactions, which are fundamental in creating heterocyclic compounds. These compounds serve as reagents for cyclocondensation with 1,3-dinucleophiles, leading to the formation of six-membered heterocycles. Their versatility in reaction chemistry highlights their importance in the field of synthetic chemistry (Stadlbauer et al., 2001).
In Metal-Organic Chemical Vapor Deposition (MOCVD)
Ethyl trimethylsilyl malonate-related compounds are used in the synthesis of metal malonate complexes. These complexes are used as precursors in the MOCVD process for depositing thin films of materials like HfO2 and ZrO2. These films have applications in various technological fields, including semiconductors and coatings. The malonate complexes used in MOCVD are valued for their volatility, thermal stability, and ability to decompose at lower temperatures compared to traditional precursors (Pothiraja et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-ethyl 3-O-trimethylsilyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXMKQLVICGFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171589 | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trimethylsilyl malonate | |
CAS RN |
18457-03-9 | |
| Record name | Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trimethylsilyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)










